4-Clorocinamaldehído

Descripción general

Descripción

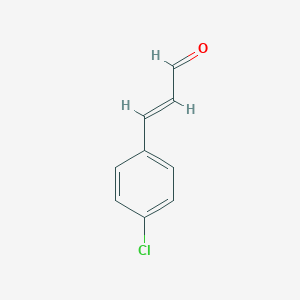

4-Chlorocinnamaldehyde is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Chlorocinnamaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorocinnamaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorocinnamaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Properties

Recent studies have highlighted the potential of 4-chlorocinnamaldehyde as a fungicide. It has been incorporated into novel compounds that exhibit significant antifungal activity against pathogens such as Valsa mali and Sclerotinia sclerotiorum. For example, a synthesized compound based on 4-chlorocinnamaldehyde showed an effective EC50 value of 2.78 μg/mL against V. mali, indicating its strong potential as a lead compound in agricultural fungicides .

| Compound Name | Target Fungi | EC50 (μg/mL) |

|---|---|---|

| PMDD-5Y | Sclerotinia sclerotiorum | 3.32 |

| 4-Chloro Derivative | Valsa mali | 2.78 |

Medicinal Applications

Antiviral Activity

4-Chlorocinnamaldehyde has demonstrated promising antiviral properties, particularly against Coxsackievirus B3 (CVB3). In studies involving neonatal rat cardiomyocytes, it was shown to significantly reduce viral titers and inflammatory cytokine levels in infected cells. The half-maximal inhibitory concentration (IC50) for one of its derivatives was found to be as low as 2.12 μM, showcasing its potential for therapeutic applications in viral myocarditis .

Tyrosinase Inhibition

Another significant application is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial for treating hyperpigmentation disorders. Research indicates that 4-chlorocinnamaldehyde effectively inhibits tyrosinase activity, providing a theoretical basis for developing skin-lightening agents .

| Application | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Reduces CVB3 viral replication | |

| Tyrosinase Inhibition | Inhibits melanin synthesis |

Biochemical Applications

Antibiofilm Activity

Recent investigations into the antibiofilm properties of 4-chlorocinnamaldehyde derivatives have shown their effectiveness against biofilm formation by Candida albicans. These compounds not only inhibit biofilm development but also modulate gene expression related to biofilm formation . This application is particularly relevant in the context of chronic infections where biofilms pose a significant challenge.

Anthelmintic Properties

Studies have also indicated that 4-chlorocinnamaldehyde exhibits anthelmintic activity, making it a candidate for treating parasitic infections. Experimental results demonstrate its efficacy against nematodes, suggesting potential applications in veterinary medicine and parasitology .

Case Studies

-

Fungicidal Efficacy Study

A study focusing on the synthesis of new fungicides incorporating 4-chlorocinnamaldehyde showed promising results against agricultural pathogens. The synthesized compounds were tested for their antifungal activity, revealing several candidates with superior efficacy compared to existing fungicides . -

Antiviral Mechanism Exploration

Research involving the antiviral effects of 4-chlorocinnamaldehyde derivatives on CVB3-infected cells provided insights into their mechanism of action, highlighting their ability to suppress inflammatory responses and reduce viral load significantly .

Mecanismo De Acción

Target of Action

The primary target of 4-Chlorocinnamaldehyde is tyrosinase , an important oxidoreductase that plays an integral role in the metabolism of melanin in the body . It has both monophenolase and diphenolase activities .

Mode of Action

4-Chlorocinnamaldehyde interacts with tyrosinase, resulting in a significant inhibitory effect on both monophenolase and diphenolase . It can prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase . The inhibitory mechanism of mushroom tyrosinase by 4-chlorocinnamaldehyde is the reversible competitive inhibition .

Biochemical Pathways

Tyrosinase catalyzes the oxidation of L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized into dopaquinone . After a series of reactions, dopaquinone eventually becomes melanin . By inhibiting tyrosinase, 4-Chlorocinnamaldehyde disrupts this pathway, affecting the production of melanin.

Pharmacokinetics

It’s worth noting that the compound’s protective fungicidal activity and systemic transport after root treatment suggest it may have favorable absorption and distribution characteristics .

Result of Action

The inhibition of tyrosinase by 4-Chlorocinnamaldehyde leads to a decrease in melanization .

Action Environment

This suggests that its action, efficacy, and stability may be influenced by factors such as soil composition, moisture levels, and the presence of specific plant pathogens .

Análisis Bioquímico

Biochemical Properties

4-Chlorocinnamaldehyde has been found to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in the biosynthesis of melanin . It has a significant inhibitory effect on both monophenolase and diphenolase activities of tyrosinase . The nature of this interaction is competitive and reversible .

Cellular Effects

4-Chlorocinnamaldehyde has been shown to have antibacterial and antivirulence activities . It can prevent the adhesion of bacteria like Vibrio parahaemolyticus to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated swimming and swarming phenotypes . It also decreases the secretion of protease, a virulence factor .

Molecular Mechanism

The molecular mechanism of 4-Chlorocinnamaldehyde involves its interaction with the active site of the enzyme tyrosinase . This interaction results in the inhibition of tyrosinase activity, thereby affecting the biosynthesis of melanin .

Temporal Effects in Laboratory Settings

The effects of 4-Chlorocinnamaldehyde on tyrosinase activity have been observed over time in laboratory settings . It has been shown to prolong the lag phase of monophenolase and decrease the steady-state rate of both monophenolase and diphenolase .

Metabolic Pathways

4-Chlorocinnamaldehyde interacts with the enzyme tyrosinase, which is involved in the metabolic pathway of melanin biosynthesis .

Transport and Distribution

Its ability to inhibit tyrosinase suggests that it can interact with this enzyme, which is found in various cell types and tissues .

Subcellular Localization

Given its interaction with tyrosinase, it is likely to be found wherever this enzyme is localized within the cell .

Actividad Biológica

4-Chlorocinnamaldehyde (4-CCA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological properties, including antifungal, antibacterial, and enzyme inhibitory activities, supported by recent research findings.

Chemical Structure and Properties

4-Chlorocinnamaldehyde is an aromatic aldehyde with the chemical formula C₉H₇ClO. Its structure features a chlorinated phenyl ring attached to an α,β-unsaturated carbonyl group, which contributes to its reactivity and biological activity.

Antifungal Activity

Recent studies have highlighted the potential of 4-CCA as a fungicide. A notable research effort investigated the compound's efficacy in inhibiting various fungal pathogens, particularly focusing on its role as a laccase inhibitor.

Key Findings:

- Laccase Inhibition : 4-CCA has been shown to inhibit laccase, an enzyme crucial for fungal growth and development. In vitro assays demonstrated that 4-CCA effectively reduced the activity of laccase, which is vital for the pathogenicity of fungi such as Gaeumannomyces graminis var. tritici .

- Field Efficacy : In field trials, formulations containing 4-CCA exhibited significant protective effects against wheat root diseases caused by G. graminis. The compound demonstrated systemic transport within plants, enhancing its effectiveness .

| Fungal Pathogen | Inhibition Concentration (EC50) |

|---|---|

| Sclerotinia sclerotiorum | 2.78 μg/mL |

| Valsa mali | 3.32 μg/mL |

Antibacterial Activity

In addition to its antifungal properties, 4-CCA has shown promising antibacterial effects against resistant strains of bacteria.

Research Insights:

- Synergistic Effects : Studies indicated that when combined with traditional antibiotics like ampicillin and vancomycin, 4-CCA significantly reduced the minimum inhibitory concentration (MIC) required to inhibit bacterial growth by up to 10,000 times against vancomycin-resistant Enterococcus (VRE) strains .

- Biofilm Disruption : The compound demonstrated the ability to disrupt biofilm formation in Enterococcus spp., which is crucial for treating chronic infections .

| Bacterial Strain | MIC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Enterococcus faecalis | 2 - 4 | 62% - 89% |

| Vancomycin-resistant E. faecium | < 4 | Up to 96% |

Enzyme Inhibition

4-CCA has been extensively studied for its inhibitory effects on various enzymes. One notable target is tyrosinase, an enzyme involved in melanin production.

Findings:

- Tyrosinase Inhibition : Research indicates that 4-CCA inhibits both monophenolase and diphenolase activities of tyrosinase, suggesting potential applications in cosmetic formulations aimed at skin whitening or treating hyperpigmentation .

Case Studies

- Fungicidal Efficacy in Agriculture : A study evaluated the effectiveness of a novel fungicide formulation based on 4-CCA in controlling wheat take-all disease. Results showed that this formulation not only inhibited fungal growth but also did not exhibit cross-resistance with existing fungicides .

- Antimicrobial Properties Against Resistant Strains : Another study focused on the antimicrobial activity of 4-CCA against clinical strains of Enterococcus spp., demonstrating its potential as an adjunctive therapy in infections caused by antibiotic-resistant bacteria .

Propiedades

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONRSHHPFBMLBT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49678-02-6 | |

| Record name | 4-CHLOROCINNAMALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antiviral properties of 4-Chlorocinnamaldehyde?

A1: Research suggests that 4-Chlorocinnamaldehyde demonstrates antiviral activity against Coxsackievirus B3 (CVB3), a virus implicated in myocarditis (inflammation of the heart muscle). Studies indicate that 4-Chlorocinnamaldehyde, alongside its brominated derivative (α-bromo-4-chlorocinnamaldehyde), effectively reduced viral titers and mitigated cardiac tissue damage in a dose-dependent manner in mice models of CVB3-induced myocarditis []. This antiviral effect is attributed, in part, to the compound's ability to inhibit viral replication.

Q2: How does 4-Chlorocinnamaldehyde influence inflammatory responses in the context of viral infection?

A2: Beyond its direct antiviral effects, 4-Chlorocinnamaldehyde exhibits anti-inflammatory properties within the context of CVB3 infection. Studies show that it can significantly reduce the production and expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in CVB3-infected cardiomyocytes []. These cytokines play a crucial role in the inflammatory cascade associated with myocarditis, suggesting that 4-Chlorocinnamaldehyde might offer therapeutic benefits by dampening the inflammatory response triggered by CVB3 infection.

Q3: Does 4-Chlorocinnamaldehyde exhibit antifungal activity, and if so, what is its mechanism of action?

A3: Yes, 4-Chlorocinnamaldehyde has shown promising antifungal activity, particularly against Gaeumannomyces graminis var. tritici (Ggt), the fungal pathogen responsible for take-all disease in wheat []. Mechanistically, 4-Chlorocinnamaldehyde functions as a laccase inhibitor []. Laccase, a copper-containing oxidase enzyme, is crucial for fungal pathogenesis, and inhibiting its activity can effectively control fungal growth and disease progression.

Q4: Has 4-Chlorocinnamaldehyde demonstrated efficacy against biofilms formed by bacterial pathogens?

A4: Yes, research indicates that 4-Chlorocinnamaldehyde displays potent inhibitory effects against biofilm formation by Vibrio species, particularly Vibrio parahaemolyticus, a significant marine bacterium responsible for foodborne illnesses []. The compound disrupts various stages of biofilm development, including cell adhesion, surface hydrophobicity, and the production of fimbriae (essential for attachment).

Q5: How does 4-Chlorocinnamaldehyde impact the virulence of Vibrio parahaemolyticus?

A5: 4-Chlorocinnamaldehyde exhibits multi-faceted effects on the virulence of Vibrio parahaemolyticus. It inhibits flagella-mediated motility, crucial for bacterial spread and colonization []. It also reduces the secretion of proteases, enzymes involved in host tissue degradation and disease progression []. Furthermore, 4-Chlorocinnamaldehyde disrupts indole production, a signaling molecule linked to virulence in Vibrio species []. This multifaceted attack on virulence factors underscores its potential as an anti-virulence agent.

Q6: Are there structure-activity relationship (SAR) studies on 4-Chlorocinnamaldehyde derivatives, and what insights do they provide?

A6: Yes, SAR studies on 4-Chlorocinnamaldehyde derivatives have been conducted, particularly in the context of their antiviral activity against CVB3 []. These studies reveal that incorporating a bromine atom at the alpha position of 4-Chlorocinnamaldehyde, creating α-bromo-4-chlorocinnamaldehyde, significantly enhances its antiviral potency while maintaining a favorable toxicity profile []. This suggests that specific structural modifications can fine-tune the biological activity of 4-Chlorocinnamaldehyde.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.